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Compound of Interest

Compound Name: Tetrahydropyranyldiethyleneglycol

Cat. No.: B1682887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

THP-PEG2-OH as a versatile linker in chemical synthesis, with a particular focus on its

application in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction
THP-PEG2-OH is a short, hydrophilic linker featuring a tetrahydropyranyl (THP) protected

alcohol. The polyethylene glycol (PEG) portion enhances solubility and provides a flexible

spacer, while the THP group offers a stable protecting group for the terminal hydroxyl, which

can be selectively removed under acidic conditions. These characteristics make THP-PEG2-

OH a valuable building block in multi-step organic synthesis, especially in the construction of

complex molecules like PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a

critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. Short

PEG linkers, such as the one derived from THP-PEG2-OH, are often employed in the initial

stages of PROTAC design to explore the optimal distance between the two binding moieties.
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The incorporation of a PEG linker can significantly impact the physicochemical properties of the

resulting molecule. Below is a table summarizing key properties of THP-PEG2-OH.

Property Value

Chemical Formula C9H18O4

Molecular Weight 190.24 g/mol

Appearance Colorless to light yellow oil

Solubility Soluble in most organic solvents

Boiling Point Approx. 290 °C

Application in PROTAC Synthesis
THP-PEG2-OH serves as a precursor to a bifunctional linker. The hydroxyl group can be

functionalized, for example, by conversion to an azide, amine, or carboxylic acid, allowing for

subsequent conjugation to either the target protein ligand or the E3 ligase ligand. The THP-

protected end can be deprotected to reveal a hydroxyl group for reaction with the other binding

moiety.

General Workflow for PROTAC Synthesis using THP-
PEG2-OH
The synthesis of a PROTAC using a THP-PEG2-OH derived linker typically follows a modular

and stepwise approach.
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A general workflow for the synthesis of a PROTAC molecule using a THP-PEG2-OH derived
linker.

Experimental Protocols
The following are representative protocols for the key steps in utilizing THP-PEG2-OH for the

synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) and recruiting the Von Hippel-

Lindau (VHL) E3 ligase.

Protocol 1: Functionalization of THP-PEG2-OH to THP-
PEG2-N3
This protocol describes the conversion of the terminal hydroxyl group of THP-PEG2-OH to an

azide, a versatile functional group for "click" chemistry or reduction to an amine.

Materials:

THP-PEG2-OH

Diphenylphosphoryl azide (DPPA)
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1,8-Diazabicycloundec-7-ene (DBU)

Anhydrous Toluene

Standard glassware for organic synthesis

Procedure:

Dissolve THP-PEG2-OH (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add DBU (1.5 eq) to the solution, followed by the dropwise addition of DPPA (1.2 eq).

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield THP-PEG2-

N3.

Protocol 2: Deprotection of the THP Group
This protocol outlines the removal of the THP protecting group to reveal the terminal hydroxyl

group for subsequent conjugation.

Materials:

THP-protected intermediate

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) or Pyridinium p-toluenesulfonate (PPTS)
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Methanol or Ethanol

Standard glassware for organic synthesis

Procedure:

Dissolve the THP-protected intermediate (1.0 eq) in methanol or ethanol.

Add a catalytic amount of p-TsOH·H2O (0.1 eq) or PPTS (0.2 eq) to the solution.

Stir the reaction at room temperature for 1-4 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, neutralize the acid with a few drops of triethylamine or a saturated

aqueous sodium bicarbonate solution.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography or preparative HPLC to yield the

deprotected alcohol.

Protocol 3: Representative PROTAC Synthesis - BTK
Degrader
This protocol describes the final steps in assembling a BTK-targeting PROTAC using a pre-

functionalized BTK inhibitor and a VHL ligand.

Step A: Conjugation of Functionalized Linker to BTK Inhibitor

This step assumes the use of a BTK inhibitor with a suitable functional group (e.g., a carboxylic

acid) and a linker that has been functionalized with a complementary group (e.g., an amine).

Materials:

BTK inhibitor-COOH (1.0 eq)

H2N-PEG2-OTHP (prepared from THP-PEG2-N3 by reduction) (1.1 eq)
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HATU (1.2 eq)

DIPEA (3.0 eq)

Anhydrous DMF

Procedure:

Dissolve the BTK inhibitor-COOH in anhydrous DMF under a nitrogen atmosphere.

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

Add H2N-PEG2-OTHP to the reaction mixture.

Stir the reaction at room temperature overnight.

Monitor the reaction progress by LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

5% LiCl solution, saturated NaHCO3 solution, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the conjugated

intermediate.

Step B: THP Deprotection and Final Conjugation to VHL Ligand

Materials:

Conjugated intermediate from Step A

VHL ligand with a suitable functional group (e.g., a carboxylic acid)

Reagents for THP deprotection (as in Protocol 2)

Reagents for amide coupling (as in Step A)
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Procedure:

Deprotect the THP group of the conjugated intermediate following Protocol 2 to yield the

corresponding alcohol.

Couple the deprotected intermediate with the VHL ligand-COOH using the amide coupling

procedure described in Step A.

Purify the final PROTAC molecule by preparative HPLC.

Characterize the final product by NMR and high-resolution mass spectrometry.

Biological Evaluation and Signaling Pathway
The synthesized PROTAC can be evaluated for its ability to induce the degradation of the

target protein, BTK. This is typically assessed by Western blotting or mass spectrometry-based

proteomics.

BTK Degradation Signaling Pathway
The PROTAC molecule facilitates the formation of a ternary complex between BTK and the

VHL E3 ligase complex. This proximity induces the poly-ubiquitination of BTK, marking it for

degradation by the 26S proteasome. The degradation of BTK disrupts B-cell receptor (BCR)

signaling, which is crucial for the survival and proliferation of certain B-cell malignancies.[1][2]

[3]
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Mechanism of BTK degradation induced by a PROTAC molecule.
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Quantitative Data
The following table presents hypothetical, yet representative, data for a series of BTK-targeting

PROTACs with varying short PEG linker lengths, illustrating the importance of linker

optimization.

PROTAC ID Linker
BTK DC50
(nM)

Dmax (%)

Cell
Permeability
(Papp, 10⁻⁶
cm/s)

BTK-1 PEG1 150 75 2.5

BTK-2 PEG2 25 95 3.1

BTK-3 PEG3 50 90 2.8

BTK-4 PEG4 100 80 2.2

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum

percentage of target protein degradation. Papp: Apparent permeability coefficient, an indicator

of cell permeability.

This data illustrates that a PEG2 linker provides the optimal length for this particular PROTAC

series, resulting in the most potent degradation and favorable permeability.

Conclusion
THP-PEG2-OH is a valuable and versatile linker precursor for the synthesis of complex

molecules, particularly in the rapidly advancing field of PROTAC development. Its

straightforward functionalization and deprotection chemistry, combined with the beneficial

properties of the short PEG spacer, make it an important tool for researchers in medicinal

chemistry and drug discovery. The provided protocols and notes offer a foundation for the

rational design and synthesis of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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